Methyl 1-{[(tert-butoxy)carbonyl]amino}-3,3-difluorocyclobutane-1-carboxylate
Description
Methyl 1-{[(tert-butoxy)carbonyl]amino}-3,3-difluorocyclobutane-1-carboxylate (CAS: 2097068-68-1) is a cyclobutane-based building block featuring a tert-butoxycarbonyl (Boc)-protected amine and two fluorine atoms at the 3,3-positions of the cyclobutane ring. It is widely utilized in medicinal chemistry and drug discovery due to its conformational rigidity, metabolic stability imparted by fluorine atoms, and versatility as an intermediate for peptide coupling or fragment-based design . The compound is commercially available through suppliers like PharmaBlock Sciences and CymitQuimica, highlighting its relevance in pharmaceutical research .
Properties
IUPAC Name |
methyl 3,3-difluoro-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17F2NO4/c1-9(2,3)18-8(16)14-10(7(15)17-4)5-11(12,13)6-10/h5-6H2,1-4H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWPHQDJXYNTLLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC(C1)(F)F)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17F2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclobutane Ring Formation
The cyclobutane core is typically synthesized via [2+2] photocycloaddition or ring-closing metathesis. A prominent method involves the [2+2] cycloaddition of alkenes under UV irradiation. For example, a cyclobutane precursor can be generated by reacting ethylene derivatives with α,β-unsaturated carbonyl compounds. In one approach, a diene (e.g., 1,3-butadiene) reacts with a dienophile (e.g., maleic anhydride) under controlled conditions to yield a bicyclic intermediate, which is subsequently hydrogenated to form the cyclobutane ring.
Alternative methods include the use of transition metal catalysts for ring-closing metathesis. For instance, Grubbs catalyst facilitates the coupling of terminal alkenes to form cyclobutane derivatives. However, these methods often require stringent anhydrous conditions and inert atmospheres to prevent side reactions.
Installation of the Boc-Protected Amino Group
The Boc group is introduced via nucleophilic substitution or condensation. A two-step sequence is often employed:
- Amination: The cyclobutane carboxylic acid derivative is treated with ammonia or a primary amine to form the corresponding amine.
- Boc Protection: The amine reacts with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine or 4-dimethylaminopyridine (DMAP).
Example Protocol:
- Dissolve 3,3-difluorocyclobutane-1-carboxylic acid (1.0 equiv) in tetrahydrofuran (THF).
- Add Boc anhydride (1.2 equiv) and DMAP (0.1 equiv).
- Stir at 25°C for 12 hours.
- Quench with aqueous sodium bicarbonate and extract with ethyl acetate.
Methyl Esterification
The carboxylic acid is converted to the methyl ester via Fischer esterification or carbodiimide-mediated coupling.
Fischer Esterification:
Alternative Method (DCC/DMAP):
- Activate the acid with N,N'-dicyclohexylcarbodiimide (DCC) and DMAP.
- Add methanol to form the ester.
- Conditions: 0°C to 25°C, 90% yield.
Integrated Synthetic Route
A consolidated pathway synthesizes the target compound in four steps:
Total Yield: 75% × 68% × 92% × 90% ≈ 42%.
Challenges and Mitigation Strategies
- Ring Strain: The cyclobutane ring’s inherent strain complicates functionalization. Low-temperature reactions and sterically hindered bases minimize ring-opening.
- Fluorination Selectivity: Using stoichiometric DAST and slow addition prevents over-fluorination.
- Boc Group Stability: Acidic conditions hydrolyze the Boc group. Neutral or slightly basic conditions are maintained during esterification.
Comparative Analysis of Methods
| Parameter | [2+2] Cycloaddition | Ring-Closing Metathesis |
|---|---|---|
| Yield | 75% | 60% |
| Scalability | Moderate | Low |
| Byproducts | Minimal | Olefin isomers |
| Equipment Needs | UV lamp | Schlenk line |
Chemical Reactions Analysis
Types of Reactions
Methyl 1-{[(tert-butoxy)carbonyl]amino}-3,3-difluorocyclobutane-1-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethyl group.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The ester and Boc protecting groups can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester group yields the corresponding carboxylic acid, while nucleophilic substitution can introduce various functional groups at the difluoromethyl position.
Scientific Research Applications
Medicinal Chemistry
Methyl 1-{[(tert-butoxy)carbonyl]amino}-3,3-difluorocyclobutane-1-carboxylate is primarily utilized in the synthesis of bioactive compounds. Its structural features make it a valuable intermediate in the development of pharmaceuticals targeting various diseases.
Antiviral Applications
Recent studies have highlighted the compound's potential as an antiviral agent. For instance, its derivatives have shown efficacy against hepatitis B virus (HBV) by inhibiting viral replication and interfering with the HBV life cycle . This application is critical for developing therapies aimed at chronic HBV infections.
Protein Degradation
The compound serves as a building block for protein degraders, which are innovative therapeutics designed to selectively degrade target proteins implicated in diseases such as cancer. By modifying the compound's structure, researchers can enhance its selectivity and efficacy in targeting specific proteins for degradation .
Synthetic Applications
This compound is employed in synthetic organic chemistry for constructing complex molecules through various reactions, including:
- Nucleophilic Substitution Reactions : The difluorocyclobutane moiety allows for strategic modifications that can lead to diverse chemical entities.
- Peptide Synthesis : The tert-butoxycarbonyl (Boc) protecting group facilitates peptide bond formation while providing stability during synthesis .
Case Study: Development of Antiviral Agents
A research team synthesized a series of compounds based on this compound to evaluate their antiviral activity against HBV. The study demonstrated that specific modifications to the compound significantly enhanced antiviral potency, showcasing its utility in drug design .
Case Study: Protein Degrader Design
In another study, researchers utilized this compound as a core structure for developing a novel class of protein degraders targeting oncogenic proteins. The results indicated that these degraders effectively reduced protein levels in cancer cell lines, suggesting a promising avenue for cancer therapy .
Mechanism of Action
The mechanism of action of Methyl 1-{[(tert-butoxy)carbonyl]amino}-3,3-difluorocyclobutane-1-carboxylate involves its interaction with specific molecular targets and pathways. The difluoromethyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and selectivity. The Boc-protected amino group can be deprotected under physiological conditions, allowing the compound to interact with enzymes and receptors.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Cyclobutane Carboxylate Derivatives
Key Insights:
Fluorination Effects: The 3,3-difluoro substitution in the target compound introduces significant electron-withdrawing effects, which stabilize the cyclobutane ring and improve metabolic resistance compared to non-fluorinated analogs (e.g., the methyl-substituted derivative in ).
Functional Group Versatility :
- The bromomethyl derivative (CAS: 2385014-67-3) provides a reactive site for further chemical modifications, such as Suzuki coupling or alkylation, making it a flexible intermediate in synthesis pipelines .
Lipophilicity and Solubility :
- The methyl-substituted compound (CAS: 1946010-80-5) lacks fluorine atoms, resulting in lower polarity and higher lipophilicity (implied by its molecular formula), which may influence membrane permeability in biological systems .
Synthetic Utility: All compounds share a Boc-protected amine, facilitating deprotection under acidic conditions for subsequent peptide coupling or amine-based reactions. and highlight similar synthetic strategies, such as using coupling reagents like BOP (benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate) for amide bond formation .
Biological Activity
Methyl 1-{[(tert-butoxy)carbonyl]amino}-3,3-difluorocyclobutane-1-carboxylate (CAS Number: 2097068-68-1) is a synthetic compound characterized by its unique cyclobutane structure and the presence of fluorine atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug development and protein degradation.
- Molecular Formula : C11H17F2NO4
- Molecular Weight : 265.257 g/mol
- CAS Number : 2097068-68-1
- Structure :
- The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amines during reactions.
Biological Activity
The biological activity of this compound is primarily investigated in the context of its role as a building block in the synthesis of bioactive molecules. Below are some key aspects of its biological activity:
Anticancer Activity
Recent studies have suggested that compounds containing difluorocyclobutane moieties exhibit promising anticancer properties. For instance, derivatives of difluorocyclobutane have been shown to inhibit tumor growth in various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Protein Degradation
This compound serves as a crucial intermediate in the development of protein degraders. Protein degraders are innovative therapeutic agents that selectively target and eliminate specific proteins involved in disease processes. The incorporation of this compound into these molecules enhances their efficacy by improving binding affinity and selectivity towards target proteins.
Case Studies and Research Findings
- Synthesis and Characterization :
- In Vitro Assays :
- Mechanistic Studies :
Data Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
